ethyl 4-{[(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the cyanoacetylation of amines, where 2-cyano-N-(2-nitrophenyl)acetamide is treated with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various ester derivatives.
Scientific Research Applications
ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and nitrophenyl-containing compounds. Examples are:
- 2-cyano-N-(2-nitrophenyl)acetamide
- Ethyl 2-cyano-3-(2-nitrophenyl)propanoate
Uniqueness
ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C19H15N3O5 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H15N3O5/c1-2-27-19(24)13-7-9-16(10-8-13)21-18(23)15(12-20)11-14-5-3-4-6-17(14)22(25)26/h3-11H,2H2,1H3,(H,21,23)/b15-11+ |
InChI Key |
FGSRNNIIFWAHGJ-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
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